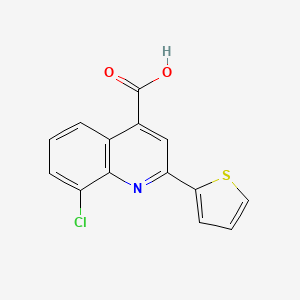

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVKEBYCBRQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396432 | |

| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-56-6 | |

| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52413-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS 52413-56-6

An In-depth Technical Guide to 8-chloro-2-thien-2-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential of a Privileged Scaffold

Executive Summary

The quinoline-4-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS 52413-56-6), to explore the broader class it represents. We will dissect its structural components, outline robust synthetic strategies for its creation, and delve into the well-established mechanisms of action that confer its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The quinoline-4-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore. The carboxylic acid group at the 4-position is often crucial for biological activity, frequently acting as a key binding element to enzyme active sites through hydrogen bonds or salt bridges.[5]

The target molecule of this guide, 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid , exemplifies the strategic functionalization of this core scaffold:

-

Quinoline Core: The fundamental bicyclic aromatic system.

-

4-Carboxylic Acid: The primary group responsible for key biological interactions.

-

8-Chloro Substituent: Modifies the electronic properties and lipophilicity of the molecule, potentially influencing cell permeability and metabolic stability.

-

2-Thienyl Substituent: A bioisostere of a phenyl ring, this heterocyclic group can engage in unique interactions with biological targets and alter the molecule's overall physicochemical profile.

Understanding the synthesis and biological role of this specific compound provides a blueprint for exploring the vast chemical space of related derivatives in drug discovery campaigns.

Physicochemical Properties and Structural Analysis

While extensive experimental data for CAS 52413-56-6 is not publicly available, its properties can be reliably predicted based on its structure. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Unit | Significance in Drug Development |

| Molecular Formula | C₁₄H₈ClNO₂S | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 305.74 | g/mol | Influences diffusion rates and permeability across membranes. |

| XlogP | 3.9 - 4.2 | - | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 1 | - | The carboxylic acid proton is a key donor for target interactions. |

| Hydrogen Bond Acceptors | 4 | - | The nitrogen, carbonyl oxygen, and hydroxyl oxygen act as acceptors. |

| pKa (Acidic) | ~4.5 | - | The carboxylic acid is expected to be deprotonated at physiological pH (7.4), forming a carboxylate anion crucial for binding.[6] |

The presence of both a lipophilic chloro-thienyl-quinoline body and a polar, ionizable carboxylic acid group gives the molecule an amphipathic character, which is common for drugs that need to cross cell membranes to reach intracellular targets.

Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core

The construction of the 2,4,8-trisubstituted quinoline core can be achieved through several classic named reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid, the Pfitzinger and Doebner reactions are the most direct and relevant methods.

The Pfitzinger Reaction: A Versatile Approach

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][7]

Causality of Experimental Design: To synthesize the target molecule, this reaction requires 7-chloroisatin and 1-(thiophen-2-yl)ethan-1-one as the starting materials. The base (e.g., potassium hydroxide) is critical for catalyzing the initial ring-opening of the isatin amide bond to form a keto-acid intermediate, which then serves as the backbone for the subsequent condensation and cyclization.[7][8]

Caption: Pfitzinger reaction workflow for target synthesis.

Experimental Protocol: Pfitzinger Synthesis

-

Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water and absolute ethanol (e.g., 40 mL per 0.01 mol of isatin).[1]

-

Isatin Ring Opening: Add 7-chloroisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for 1 hour. The formation of the potassium salt of the intermediate keto-acid is often accompanied by a color change.[1]

-

Addition of Carbonyl: Slowly add 1-(thiophen-2-yl)ethan-1-one (1.5-2.0 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 79-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

Work-up and Precipitation: After cooling to room temperature, filter the solution to remove any solids. Pour the filtrate into an ice-water mixture.

-

Acidification: Carefully acidify the aqueous mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) until the pH is approximately 4-5. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and acid. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.

The Doebner Reaction: A Three-Component Synthesis

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly form a quinoline-4-carboxylic acid.[4][9]

Causality of Experimental Design: To synthesize the target molecule via this route, the required components are 2-chloroaniline , thiophene-2-carbaldehyde , and pyruvic acid . This method is powerful as it assembles the final product from three distinct and readily available fragments, allowing for high modularity in analog synthesis. The reaction typically proceeds under reflux in a protic solvent like ethanol.

Caption: Logical flow of the Doebner three-component synthesis.

Experimental Protocol: Doebner Synthesis

-

Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve 2-chloroaniline (1.0 eq.) and thiophene-2-carbaldehyde (1.0 eq.) in absolute ethanol.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq.) to the stirred solution. An exothermic reaction may occur.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often begins to crystallize from the hot solution.

-

Cooling and Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.

-

Purification: If necessary, the crude product can be recrystallized from a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).

Biological Activity and Mechanism of Action

The therapeutic potential of quinoline-4-carboxylic acids stems from their ability to inhibit critical enzymes in both cancer cells and pathogenic bacteria.[2]

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-validated mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).[2]

Mechanism Deep Dive: DHODH is a pivotal mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, these compounds effectively starve cancer cells of the pyrimidines necessary for replication, leading to cell cycle arrest and apoptosis. The carboxylate group of the quinoline is fundamental to this activity, forming a critical salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[5]

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

In Vitro Anticancer Activity of Representative DHODH Inhibitors

| Compound | Target | IC₅₀ (μM) | Cell Line | Reference |

| Brequinar Analog | DHODH | 0.250 | - | [5] |

| Compound 14 | DHODH | 0.041 | - | [5] |

| Compound 14 | Cell Viability | > 25 | HCT-116 | [5] |

| Compound 18 | DHODH | 0.012 | - | [5] |

| Compound 18 | Cell Viability | 0.057 | HCT-116 | [5] |

Antibacterial Activity: Inhibition of DNA Gyrase

Many quinoline derivatives, particularly the closely related quinolones, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to a breakdown of chromosomal integrity and rapid bacterial cell death.[2]

Applications in Research and Drug Development

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid and its analogs are valuable tools for:

-

Structure-Activity Relationship (SAR) Studies: The modular nature of the Pfitzinger and Doebner syntheses allows for the systematic modification of each position on the quinoline ring. Researchers can create libraries of compounds to probe how different substituents at the 2, 4, and 8-positions affect potency against targets like DHODH or DNA gyrase, as well as properties like selectivity and cell permeability.

-

Development of Novel Therapeutics: The established anticancer and antibacterial potential makes this scaffold a compelling starting point for developing new drugs to overcome resistance to existing therapies.[10]

-

Chemical Probes: Highly potent and selective analogs can be developed as chemical probes to study the biological roles of their target enzymes in various cellular pathways.

References

- Combes quinoline synthesis. (URL: )

- Friedländer Quinoline Synthesis - Alfa Chemistry. (URL: )

-

Friedländer synthesis - Wikipedia. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Combes quinoline synthesis - Wikipedia. (URL: [Link])

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])

-

Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. (URL: [Link])

-

Doebner–Miller reaction - Wikipedia. (URL: [Link])

-

Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (URL: [Link])

-

Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

-

Pfitzinger reaction - Wikipedia. (URL: [Link])

-

Pfitzinger Quinoline Synthesis. (URL: [Link])

-

Doebner-Miller Reaction - SynArchive. (URL: [Link])

-

Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])

-

Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. - Slideshare. (URL: [Link])

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])

-

8-Hydroxyquinoline-4-carboxylic acid Properties - EPA. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. iipseries.org [iipseries.org]

- 10. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioactivity of 8-Chloro-2-(2-thienyl)quinoline-4-carboxylic Acid

[1]

Executive Summary

8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid (CAS: 52413-56-6) is a synthetic quinoline derivative belonging to the class of 2-heteroarylquinoline-4-carboxylic acids .[1] This chemical class is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets, most notably Dihydroorotate Dehydrogenase (DHODH) in human/viral systems and DNA Gyrase in bacterial systems.

Research indicates that the incorporation of a thienyl moiety at the C2 position, combined with halogenation (8-chloro) on the benzenoid ring, significantly modulates lipophilicity and target binding affinity, making this compound a critical probe for Structure-Activity Relationship (SAR) studies in oncology and infectious disease.

Chemical Identity & Physicochemical Properties

The compound features a quinoline core substituted with a carboxylic acid at C4, a chlorine atom at C8, and a thiophene ring at C2. This specific substitution pattern is designed to enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

| Property | Data |

| IUPAC Name | 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |

| CAS Number | 52413-56-6 |

| Molecular Formula | C₁₄H₈ClNO₂S |

| Molecular Weight | 289.74 g/mol |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 3 (N, O, S) |

| LogP (Predicted) | ~3.8 - 4.2 (Lipophilic) |

| Topological Polar Surface Area | 65.3 Ų |

Synthesis: The Pfitzinger Reaction

The most robust method for synthesizing 8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid is the Pfitzinger Reaction .[1] This condensation reaction involves the interaction of a substituted isatin with a ketone under strong alkaline conditions, followed by ring expansion.

Reaction Logic

-

Precursor Selection: The 8-chloro substituent on the final quinoline ring dictates the use of 7-chloroisatin as the starting material.

-

Heterocycle Introduction: 2-Acetylthiophene provides the C2-thienyl moiety.[1]

-

Ring Expansion: Base-catalyzed hydrolysis of the isatin lactam opens the ring to form an isatoic acid intermediate, which then condenses with the ketone to recyclize into the quinoline core.

DOT Diagram: Synthesis Pathway

Caption: The Pfitzinger synthesis pathway converting 7-chloroisatin and 2-acetylthiophene into the target quinoline scaffold.[1]

Experimental Protocol

-

Dissolution: Dissolve 7-chloroisatin (10 mmol) in 33% aqueous potassium hydroxide (KOH) (20 mL).

-

Addition: Add 2-acetylthiophene (10 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The solution will darken as the condensation proceeds.

-

Workup: Cool the reaction mixture to room temperature.

-

Precipitation: Acidify the solution carefully with glacial acetic acid or dilute HCl to pH 3–4. The quinoline-4-carboxylic acid will precipitate as a solid.[1]

-

Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol/DMF to obtain pure crystals.

Pharmacology & Mechanism of Action

The bioactivity of 8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid is bifurcated into two primary therapeutic domains: Oncology (DHODH Inhibition) and Microbiology (Gyrase Inhibition) .[1]

A. Anticancer Activity: DHODH Inhibition

Quinoline-4-carboxylic acids are structural analogs of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .[1][2]

-

Mechanism: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. It catalyzes the oxidation of dihydroorotate to orotate, reducing ubiquinone (CoQ10) to ubiquinol.

-

Effect: Inhibition of DHODH depletes intracellular pools of UMP, UDP, and UTP, leading to DNA/RNA synthesis arrest and S-phase cell cycle blockade in rapidly dividing cancer cells.

-

Relevance of Structure: The hydrophobic 2-thienyl group occupies the ubiquinone-binding tunnel of the enzyme, while the carboxylic acid interacts with the polar active site residues (Arg136/Gln47).

B. Antimicrobial Activity: Bacterial Gyrase & Fungal Morphology

Substituted quinoline-4-carboxylic acids act similarly to fluoroquinolones but often retain activity against resistant strains due to distinct binding modes.[1]

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

Fungal Effect: In fungal pathogens like Botrytis cinerea, 2-thienyl derivatives have been observed to disrupt hyphal morphology, causing abnormal branching and cytoplasmic leakage, indicative of membrane or cell wall synthesis interference.

DOT Diagram: DHODH Signaling Blockade

Caption: Mechanism of action showing the inhibition of mitochondrial DHODH by the quinoline derivative, leading to cell cycle arrest.[1]

Bioactivity Profile & SAR Analysis

The following data summarizes the structure-activity relationship (SAR) trends observed for 2-heteroarylquinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR)

| Structural Region | Modification | Biological Consequence |

| C-4 Position | Carboxylic Acid (-COOH) | Essential. Conversion to ester or amide often results in total loss of DHODH activity; required for salt-bridge formation in the active site.[1] |

| C-2 Position | Thienyl (Thiophene) | High Potency. Bioisostere for phenyl.[1] The sulfur atom enhances lipophilicity and pi-pi stacking interactions within the target binding pocket. |

| C-8 Position | Chlorine (-Cl) | Modulator. Increases lipophilicity (LogP) and metabolic stability.[1] Halogenation at C8 often improves antimicrobial efficacy compared to the unsubstituted analog. |

Antimicrobial Efficacy (Representative Class Data)

Based on studies of 2-substituted quinoline-4-carboxylic acids against standard pathogens:

-

Fungal (Botrytis cinerea): Induces morphological hyphal distortion at 100–500 mg/L.

-

Bacterial (S. aureus): Moderate inhibitory activity; often serves as a lead for further optimization into fluoroquinolone-like hybrids.[1]

References

-

BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from

-

Musílek, K., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica . Retrieved from

-

Organic Syntheses. (1955). 2-Acetothienone (2-Acetylthiophene Synthesis). Org. Synth. Coll. Vol. 3 , p. 14. Retrieved from

-

Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design. Retrieved from

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules . Retrieved from

Technical Guide: Quinoline-4-Carboxylic Acid Thiophene Derivatives

Strategic Synthesis, Pharmacophore Optimization, and Therapeutic Applications

Executive Summary

The fusion of the quinoline scaffold with thiophene moieties represents a paradigm of "hybrid pharmacophore" design. This guide analyzes the 2-(thiophen-2-yl)quinoline-4-carboxylic acid class—often derived via the Pfitzinger reaction. These hybrids exploit the bioisosteric replacement of phenyl rings with thiophene to enhance lipophilicity and metabolic stability while leveraging the privileged quinoline core (cinchoninic acid) for DNA intercalation and kinase inhibition. This document serves as a blueprint for the synthesis, optimization, and biological validation of these molecular entities.

Part 1: Rationale & Medicinal Chemistry[1]

The Hybrid Advantage

The rationale behind conjugating a quinoline-4-carboxylic acid core with a thiophene ring is grounded in three medicinal chemistry principles:

-

Electronic Push-Pull: The quinoline ring is electron-deficient (π-deficient), while the thiophene ring is π-excessive. This electronic contrast facilitates strong π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of targets like EGFR and DNA Gyrase .

-

Bioisosterism: Thiophene acts as a bioisostere for the benzene ring but with reduced steric bulk and altered metabolism (S-oxidation potential).

-

Acidic Handle: The C4-carboxylic acid provides a critical vector for solubility modulation (salt formation) or further derivatization (amide coupling) to reach deep hydrophobic pockets.

Structural Architecture

The core scaffold consists of a bicyclic quinoline ring substituted at the C2 position with a thiophene ring and at the C4 position with a carboxylic acid.

-

Position 2 (Thiophene): Critical for lipophilic interaction.

-

Position 4 (COOH): Hydrogen bond donor/acceptor; essential for solubility.

-

Position 6/7/8 (Benzenoid Ring): Sites for halogenation (-Cl, -F) to block metabolism and enhance potency.

Part 2: Synthetic Strategies

The most robust route to 2-(thiophen-2-yl)quinoline-4-carboxylic acids is the Pfitzinger Reaction . This condensation between an isatin derivative and a ketone (2-acetylthiophene) under basic conditions is preferred for its high atom economy and scalability.

Graphviz Workflow: Pfitzinger Synthesis

The following diagram illustrates the reaction pathway from precursors to the final scaffold.

Caption: Step-wise workflow of the Pfitzinger reaction converting Isatin and 2-Acetylthiophene into the target quinoline scaffold.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid.

Reagents:

-

5-Chloroisatin (10 mmol)

-

2-Acetylthiophene (10 mmol)

-

Potassium Hydroxide (33% w/v aqueous solution)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid[1]

Step-by-Step Methodology:

-

Ring Opening: Dissolve 5-chloroisatin (1.81 g, 10 mmol) in 15 mL of 33% KOH solution. Heat gently (40°C) until the deep red color turns to yellow/orange, indicating the formation of potassium isatoate.

-

Addition: Add 2-acetylthiophene (1.26 g, 10 mmol) dropwise to the mixture.

-

Solvent Integration: Add 20 mL of ethanol to ensure homogeneity.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the solution into crushed ice (100 g).

-

Acidify dropwise with glacial acetic acid (or 10% HCl) with vigorous stirring until pH reaches 4–5.

-

-

Isolation: A yellow precipitate will form. Filter under vacuum.

-

Purification: Recrystallize from ethanol/DMF (dimethylformamide) mixture to yield fine yellow needles.

-

Validation:

-

Yield: Expected 70–85%.

-

1H NMR (DMSO-d6): Look for the singlet at ~8.4 ppm (H3 of quinoline) and thiophene protons at 7.2–7.8 ppm.

-

Part 3: Structure-Activity Relationship (SAR)[5]

The biological efficacy of these derivatives is highly sensitive to substitution patterns. The table below summarizes key SAR findings for anticancer (EGFR inhibition) and antimicrobial applications.

| Position | Substituent | Effect on Activity | Mechanism/Rationale |

| C2 (Thiophene) | Unsubstituted | High | Essential for lipophilic pocket filling. |

| C2 (Thiophene) | 5-Bromo/Chloro | Moderate | Increases lipophilicity but may introduce steric clash. |

| C4 (Carboxyl) | -COOH | Moderate | Good for solubility; weak cell permeability. |

| C4 (Carboxyl) | -CONH-Aryl | Highest | Amide derivatives penetrate membranes better; H-bond donor. |

| C6 (Quinoline) | -F, -Cl | Increased | Halogens block metabolic oxidation at this prone site. |

| C6 (Quinoline) | -OCH3 | Decreased | Electron donation destabilizes the ring system for some targets. |

| C8 (Quinoline) | -CH3 | Variable | Can cause steric hindrance preventing planar intercalation. |

Part 4: Therapeutic Mechanisms & Pathways

Oncology: EGFR Tyrosine Kinase Inhibition

The primary target for quinoline-thiophene hybrids in cancer therapy is the Epidermal Growth Factor Receptor (EGFR). These molecules compete with ATP for the binding site in the tyrosine kinase domain.

Mechanism:

-

The quinoline ring mimics the adenine ring of ATP.

-

The thiophene moiety extends into the hydrophobic pocket (Gatekeeper region).

-

Inhibition prevents autophosphorylation, blocking downstream signaling (PI3K/Akt and MAPK).

Graphviz Diagram: EGFR Inhibition Pathway

Caption: Mechanism of Action showing competitive inhibition of EGFR by Quinoline-Thiophene derivatives, halting downstream proliferation signals.

Part 5: Experimental Validation (Biological Assay)

To validate the synthesized compounds, the MTT Assay is the gold standard for assessing cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO2. -

Compound Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (triplicate). Maintain DMSO concentration < 0.1%.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

References

-

Design, synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives. Source: Bioorganic & Medicinal Chemistry (2019).[3] URL:[Link][3]

-

Synthesis and biological evaluation of some novel thiophene-bearing quinoline derivatives. Source: Journal of Saudi Chemical Society (2016). URL:[Link]

-

Quinoline-4-carboxylic acids: Synthesis and biological activity. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

-

Structure–Activity Relationship Studies Based on Quinazoline and Quinoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (2021). URL:[Link]

-

The Pfitzinger Reaction: A Versatile Method for the Synthesis of Quinoline-4-carboxylic Acids. Source: Current Organic Chemistry (2015). URL:[Link][4][3][2][5][6]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Quinoline-4-Carboxylic Acids: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In medicinal chemistry, the quinoline-4-carboxylic acid scaffold has evolved from a traditional antibacterial pharmacophore into a highly versatile, privileged structure capable of addressing complex targets in oncology, virology, epigenetics, and targeted drug delivery. The inherent structural plasticity of this bicyclic system allows for precise functionalization—particularly at the C2, C3, and C6 positions—enabling the fine-tuning of electronic distribution, lipophilicity, and spatial geometry.

As a Senior Application Scientist, I have observed that the successful deployment of these derivatives relies heavily on understanding the causality between their structural modifications and target-specific binding mechanics. This whitepaper provides an in-depth technical analysis of the primary drug discovery targets for substituted quinoline-4-carboxylic acids, summarizes quantitative structure-activity relationship (SAR) data, and details self-validating experimental protocols for their synthesis and biological evaluation.

Core Therapeutic Targets & Mechanistic Insights

Dihydroorotate Dehydrogenase (DHODH) in Oncology and Virology

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, representing the committed step in de novo pyrimidine biosynthesis[1]. Rapidly proliferating cancer cells and replicating viruses depend heavily on this de novo pathway, making DHODH an ideal target for pyrimidine depletion[1].

The archetypal quinoline-4-carboxylic acid inhibitor, Brequinar, demonstrated potent preclinical activity but suffered from a narrow therapeutic index in clinical trials[1]. Recent SAR optimization has yielded highly potent analogs. For instance, the introduction of a biphenyl ether moiety at the C2 position and a fluorine atom at the C6 position (e.g., compound C44) resulted in an IC50 of 1 nM against human DHODH, exhibiting potent broad-spectrum antiviral activity against VSV and Influenza[2].

Mechanistic Causality: The carboxylic acid moiety is non-negotiable for DHODH inhibition; it forms a critical salt bridge with Arginine 136 (R136) and a hydrogen bond with Glutamine 47 (Q47) within the enzyme's binding pocket[1]. Meanwhile, the substituted quinoline core and C2-aryl groups occupy a deep hydrophobic channel defined by residues M43, L58, and A59, driving the high binding affinity through van der Waals interactions[1].

Asialoglycoprotein Receptor (ASGPR) for Hepatic Drug Delivery

Beyond direct enzyme inhibition, quinoline-4-carboxylic acids have been ingeniously repurposed as targeting vectors. The asialoglycoprotein receptor (ASGPR) is a C-type lectin highly expressed on hepatocytes, traditionally targeted using N-acetylgalactosamine (GalNAc) conjugates[3].

Recent in silico screening and surface plasmon resonance (SPR) studies have identified 3-hydroxyquinoline-4-carboxylic acid derivatives as highly potent, monovalent ASGPR ligands[3].

Mechanistic Causality: The presence of the C3-hydroxyl group is critical; it not only ensures aqueous solubility (>0.5 mM) but, alongside the C4-carboxylate, mimics the oxygen-rich pharmacophore of native sugars[3]. These derivatives exhibit KD values in the 0.1 – 30 nM range, significantly outperforming native GalNAc and offering a highly efficient, cost-effective alternative for targeted drug delivery to the liver[3].

Histone Deacetylases (HDAC3) in Epigenetics

In the realm of epigenetics, 2-phenylquinoline-4-carboxylic acid derivatives have been successfully integrated as the "cap" moiety in novel Histone Deacetylase (HDAC) inhibitors[4].

Mechanistic Causality: HDAC inhibitors typically consist of a zinc-binding group (ZBG), a linker, and a cap. By connecting a 2-phenylquinoline-4-carboxylic acid cap via a phenylpiperazine linker to a hydrazide or hydroxamic acid ZBG, researchers have achieved selective inhibition of HDAC3[4]. The bulky, multi-aromatic quinoline structure forms strong hydrophobic interactions at the rim of the HDAC active site, preventing the molecule from binding to the narrower pockets of HDAC1, 2, and 6, thereby conferring isoform selectivity[4].

Emerging Parasitic Targets: LmNMT and PfEF2

The scaffold is also gaining traction in neglected tropical diseases. Inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids, offering a new avenue for antileishmanial agents[5]. Furthermore, quinoline-4-carboxamides (synthesized directly from the carboxylic acid precursors) have been discovered to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), demonstrating low nanomolar potency and potent in vivo antimalarial efficacy[6].

Quantitative SAR Data Summary

The following table synthesizes key quantitative data across different targets, illustrating the broad utility of the scaffold.

| Target | Scaffold / Compound Example | Key Substitution | Binding/Inhibitory Affinity | Primary Indication | Ref |

| DHODH | 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Cpd 41) | C2-Cyclohexylphenyl | IC50 = 9.71 ± 1.4 nM | Oncology | [1] |

| DHODH | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | C6-Fluoro, C2-Biaryl ether | IC50 = 1.0 nM | Broad-spectrum Antiviral | [2] |

| ASGPR | 3-hydroxyquinoline-4-carboxylic acid derivatives | C3-Hydroxyl | KD = 0.1 - 30 nM | Hepatic Drug Delivery | [3] |

| HDAC3 | 2-phenylquinoline-4-carboxylic acid cap (Cpd D28) | C2-Phenyl + Hydrazide ZBG | IC50 = 24.45 µM | T-cell Lymphoma | [4] |

| PfEF2 | Quinoline-4-carboxamide derivatives | C4-Carboxamide | EC50 = ~120 nM | Malaria | [6] |

Visualizing Mechanisms and Workflows

DHODH Inhibition & Uridine Salvage Pathway

Understanding the de novo pyrimidine biosynthesis pathway is crucial for validating DHODH inhibitors. The diagram below illustrates where quinoline-4-carboxylic acids exert their effect and how the salvage pathway is utilized for experimental validation.

De novo pyrimidine biosynthesis pathway, DHODH inhibition, and uridine salvage rescue.

Rational Design Workflow for ASGPR Ligands

Workflow for designing 3-hydroxyquinoline-4-carboxylic acid derivatives as ASGPR ligands.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks and validation loops.

Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is the most robust method for constructing this scaffold, involving the condensation of isatin with an enolizable ketone[7].

Step-by-Step Methodology:

-

Ring Opening: Dissolve isatin (1.0 eq) in a 33% aqueous KOH solution. Causality: The strong base is required to hydrolyze the amide bond of isatin, opening the ring to form the reactive intermediate, potassium isatinate[7].

-

Condensation: Add the desired substituted ketone (e.g., 4-acetylbiphenyl, 1.2 eq) dissolved in ethanol.

-

Cyclization (Microwave-Assisted): Subject the mixture to microwave irradiation at 125 °C for 15-20 minutes. Causality: Microwave heating rapidly drives the condensation and subsequent cyclization, significantly reducing reaction times and minimizing side-product formation compared to traditional reflux[6].

-

Self-Validation Check (LC-MS): Before workup, analyze an aliquot via LC-MS. The disappearance of the isatin mass peak (m/z 147) confirms complete conversion. If unreacted isatin remains, the basic hydrolysis was insufficient.

-

Precipitation: Cool the mixture and acidify to pH 3-4 using 1M HCl. Causality: Under basic conditions, the product exists as a highly soluble potassium carboxylate salt. Acidification protonates the carboxylate, causing the pure free acid to precipitate out of the aqueous/ethanolic solution[1].

-

Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

DHODH Target Validation via Uridine Rescue Assay

When screening novel quinoline-4-carboxylic acids for anticancer or antiviral activity, it is critical to prove that cytotoxicity is genuinely driven by DHODH inhibition rather than off-target effects. This protocol utilizes the pyrimidine salvage pathway as a self-validating system[1].

Step-by-Step Methodology:

-

Cell Seeding: Plate target cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the quinoline-4-carboxylic acid derivative (0.1 nM to 10 µM) to establish a baseline IC50 curve.

-

Parallel Rescue Arm: In a parallel set of wells, treat the cells with the exact same drug concentrations, but supplement the media with 5 µM exogenous uridine[1].

-

Incubation & Readout: Incubate for 72 hours, then assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

-

Data Interpretation (Self-Validation):

-

On-Target Confirmation: If the compound is a true DHODH inhibitor, the addition of uridine will allow the cells to bypass the de novo synthesis block via the salvage pathway, restoring cell viability (a massive rightward shift in the IC50 curve)[1].

-

Off-Target Flag: If the cells die regardless of uridine supplementation, the compound is exerting off-target toxicity (e.g., membrane disruption), immediately flagging the molecule as a false positive for DHODH targeting.

-

Conclusion

The substituted quinoline-4-carboxylic acid scaffold is a masterclass in medicinal chemistry efficiency. By understanding the precise spatial and electronic requirements of the C4-carboxylate and its surrounding substituents, researchers can pivot this single core structure from a potent DHODH inhibitor to a highly selective ASGPR targeting vector. The integration of self-validating protocols, such as the uridine rescue assay, ensures that drug discovery efforts remain rigorously anchored to true mechanistic causality.

References

1.[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. nih.gov. URL:[Link] 2.[3] Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. publichealthtoxicology.com. URL:[Link] 3.[5] In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. frontiersin.org. URL:[Link] 4.[2] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. acs.org. URL:[Link] 5.[7] Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. ijcps.org. URL: [Link] 6.[6] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. acs.org. URL:[Link] 7.[4] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. frontiersin.org. URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcps.org [ijcps.org]

Engineering Novel Quinoline-4-Carboxylic Acid Analogs: A Technical Guide to Scaffold Optimization and Synthesis

Executive Summary: The Privileged Quinoline Scaffold

In modern medicinal chemistry, the quinoline-4-carboxylic acid (QCA) architecture represents a highly privileged scaffold. Originally popularized by the clinical candidate Brequinar, QCA derivatives have demonstrated profound therapeutic potential across oncology, virology, and parasitology. As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in structural variation, but as a systematic engineering of molecular interactions. This guide dissects the mechanistic grounding, Structure-Activity Relationship (SAR) dynamics, and self-validating synthetic workflows required to develop next-generation QCA analogs.

Mechanistic Grounding: DHODH as a Master Target

The primary pharmacological target for QCA analogs is Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate—a strict, rate-limiting step in the de novo pyrimidine biosynthesis pathway[1].

Rapidly proliferating entities, such as activated T-cells, tumor cells, and replicating viruses (e.g., VSV, Influenza), exhaust the cellular salvage pool of pyrimidines and become entirely dependent on de novo synthesis[2]. By inhibiting DHODH, QCA analogs induce severe pyrimidine depletion, halting the cell cycle at the S-phase and stalling viral replication[1].

Mechanistically, QCA analogs act as competitive inhibitors at the ubiquinone-binding channel of DHODH. The carboxylic acid moiety at the C4 position is non-negotiable; crystallographic data reveals it forms a critical salt bridge with Arg136 (R136) and a hydrogen bond network with Gln47 (Q47)[1].

Pyrimidine biosynthesis pathway highlighting DHODH inhibition by QCA analogs.

Structure-Activity Relationship (SAR) & Rational Design

To optimize the QCA scaffold, modifications must be strategically mapped to the DHODH binding pocket. The pocket is highly lipophilic, requiring bulky, hydrophobic substituents to displace water molecules and maximize van der Waals interactions.

-

C2 Position (The Lipophilic Tail): Substitution with extended biaryl or biphenyl ether groups is essential. These moieties project deep into the hydrophobic ubiquinone tunnel (interacting with M43, L58, A59)[1].

-

C6/C7 Positions (Electronic Tuning): Halogenation at these positions drastically alters the electronic landscape of the quinoline core. For example, introducing a fluorine atom at C6 significantly enhances binding affinity by optimizing electrostatic interactions within the pocket, whereas bulky electron-withdrawing groups like trifluoromethoxy (-OCF3) are detrimental due to steric clashes[2].

Quantitative SAR Data Summary

The following table synthesizes quantitative data from recent optimization campaigns, highlighting how specific structural modifications impact enzyme inhibition and pharmacokinetics[1][2].

| Compound Designation | Core Structural Modification | Primary Target | IC50 / EC50 | Pharmacokinetics & Mechanistic Notes |

| Brequinar | 2-(Biphenyl-4-yl) | Human DHODH | ~20 nM | Baseline clinical standard; narrow antiviral therapeutic window. |

| Compound 41 | 2-(4-Cyclohexylphenyl) | Human DHODH | 9.71 ± 1.4 nM | High oral bioavailability (F = 56%); t1/2 = 2.78 h (PO dosing). |

| Compound 43 | 2-(Substituted-phenyl) | Human DHODH | 26.2 ± 1.8 nM | X-ray structure depicts a novel water-mediated H-bond with T63. |

| Compound C44 | 6-fluoro-2-(biaryl ether) | Human DHODH | 1.0 nM | Broad-spectrum antiviral; VSV EC50 = 2.0 nM, WSN EC50 = 41 nM. |

Advanced Synthetic Workflows

The chemical synthesis of QCA analogs relies on two foundational, yet highly evolvable methodologies: the Pfitzinger Reaction and the Doebner Reaction . The choice of pathway is dictated by the electronic nature of the starting materials and the desired substitution pattern[3][4].

Synthetic workflows for QCA analogs via Pfitzinger and Doebner reactions.

Protocol 1: Microwave-Assisted Pfitzinger Condensation

The Pfitzinger reaction involves the condensation of isatin with a ketone. Traditional methods require 12–48 hours of reflux[1]. By introducing microwave irradiation, we bypass the thermal degradation of intermediates and achieve higher yields in minutes[3].

Step 1: Base-Catalyzed Isatin Ring Opening

-

Action: In a microwave-safe vessel, dissolve KOH (0.02 mol) in a mixture of H2O (1 mL) and absolute ethanol (40 mL). Add isatin (0.0075 mol) and stir at room temperature for 1 hour.

-

Causality: The strong base attacks the C2 carbonyl of isatin, hydrolyzing the amide bond to generate the reactive potassium isatinate (keto-acid) intermediate. The dual solvent system ensures solubility of both the inorganic base and the organic precursor.

-

Validation Checkpoint: The reaction mixture will transition from a deep purple (intact isatin) to a distinct brown solution, visually confirming the ring opening[3].

Step 2: Ketone Condensation & Microwave Irradiation

-

Action: Add the desired aryl ketone (0.015 mol). Seal the vessel and irradiate in a microwave reactor at 150W (approx. 120°C) for 9 minutes.

-

Causality: Microwave heating provides uniform, rapid thermal energy. This instantly overcomes the high activation energy barrier required for imine formation and the subsequent intramolecular cyclization (enamine attack on the ketone)[3].

-

Validation Checkpoint: TLC analysis (Hexane:EtOAc 3:1) should indicate the complete disappearance of the ketone starting material.

Step 3: Acidification and Isolation

-

Action: Cool the vessel to room temperature, filter the dark solution, and pour the filtrate into 100 mL of ice water. Slowly acidify with glacial acetic acid to a pH of 4–5.

-

Causality: The product currently exists as a water-soluble potassium carboxylate salt. Acetic acid is chosen over strong mineral acids because it carefully protonates the carboxylate without over-acidifying the solution, which could protonate the quinoline nitrogen and pull the product back into the aqueous phase[3].

-

Validation Checkpoint: Immediate precipitation of a pale-yellow solid occurs. A clear filtrate post-filtration indicates complete product recovery.

Protocol 2: Eco-Friendly Modified Doebner Reaction

The Doebner hydrogen-transfer reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid. Conventional Doebner reactions struggle with electron-deficient anilines[5]. This modified protocol utilizes a green solvent system and a Brønsted acid catalyst to force the reaction forward[4].

Step 1: Imine Formation

-

Action: Mix the substituted aniline, aryl aldehyde, and sodium pyruvate in a 1:1:1.5 molar ratio in a dual solvent system of water and ethylene glycol. Add 10 mol% p-toluenesulfonic acid (p-TSA).

-

Causality: p-TSA acts as a Brønsted acid, enhancing the electrophilicity of the aldehyde carbonyl to facilitate rapid Schiff base (imine) formation. The water/ethylene glycol system provides an optimal dielectric constant, solubilizing the hydrophobic aniline while stabilizing the polar transition states[4].

-

Validation Checkpoint: The formation of a transient cloudy suspension indicates the successful generation of the hydrophobic imine intermediate.

Step 2: Cyclization and Hydrogen Transfer

-

Action: Heat the mixture to 80°C and stir continuously for 3–4 hours.

-

Causality: Elevated temperatures drive the nucleophilic attack of the enolized pyruvate onto the imine, triggering cyclization. The unique mechanism of the Doebner reaction involves an internal hydrogen transfer to achieve the final aromatization of the quinoline ring[4][5].

-

Validation Checkpoint: The reaction mass becomes homogeneous. Aliquot testing via LC-MS will confirm the expected [M+H]+ mass peak of the target QCA.

Conclusion

The rational design of quinoline-4-carboxylic acid analogs requires a delicate balance between structural lipophilicity and electrostatic precision. By targeting the DHODH ubiquinone pocket with halogenated, biaryl-substituted QCA derivatives, medicinal chemists can unlock potent antiviral and antineoplastic agents. Furthermore, adopting self-validating, accelerated synthetic protocols like microwave-assisted Pfitzinger and green Doebner reactions ensures that these chemical spaces can be explored rapidly and reproducibly.

References

- Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC / NIH URL

- Title: Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis Source: Benchchem URL

- Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis URL

- Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL

- Title: SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: ACS Medicinal Chemistry Letters URL

Sources

Methodological & Application

synthesis of 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Executive Summary & Application Scope

This technical guide details the synthesis of 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry. Quinoline-4-carboxylic acids (cinchoninic acids) are critical pharmacophores exhibiting broad biological activities, including antimalarial (analogous to quinine), antiviral, and kinase inhibitory properties.

The inclusion of the 8-chloro substituent and the 2-(thiophen-2-yl) moiety modulates lipophilicity and metabolic stability, making this specific derivative a high-value target for fragment-based drug discovery (FBDD) and lead optimization.

This protocol utilizes the Pfitzinger Reaction , selected for its superior regioselectivity and robustness compared to the Doebner-Miller synthesis. The procedure is designed for scalability and reproducibility, adhering to rigorous quality standards.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis disconnects logically at the C2-C3 and N1-C2 bonds of the quinoline ring. The Pfitzinger reaction exploits the condensation of a nucleophilic ketone enolate with the electrophilic carbonyl of an isatin derivative under basic conditions.[1]

Key Precursors:

-

7-Chloroisatin: Provides the pre-functionalized aromatic core. Note that the C7 position of isatin maps to the C8 position of the final quinoline.

-

2-Acetylthiophene: Acts as the acetophenone analogue, providing the C2-substituent and the C3 carbon of the quinoline ring.

Reaction Scheme Visualization:

Caption: Mechanistic flow of the Pfitzinger synthesis converting 7-chloroisatin and 2-acetylthiophene into the target quinoline scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Equiv. | Role |

| 7-Chloroisatin | 18453-07-1 | 1.0 | Electrophile / Core Scaffold |

| 2-Acetylthiophene | 88-15-3 | 1.2 | Nucleophile |

| Potassium Hydroxide (KOH) | 1310-58-3 | 5.0 | Base (33% w/v aq. solution) |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | Excess | Acidification / Precipitation |

Step-by-Step Methodology

Step 1: Reagent Dissolution

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 7-chloroisatin (5.0 mmol, 0.91 g) in Ethanol (15 mL).

-

Add 33% aqueous KOH solution (10 mL) dropwise.

-

Observation: The orange/red suspension of isatin will turn into a deep yellow/brown clear solution as the isatin ring opens to form potassium 2-amino-3-chlorophenylglyoxylate.

-

-

Heat the mixture gently to 40°C for 15 minutes to ensure complete ring opening.

Step 2: Condensation (Pfitzinger Reaction)

-

Add 2-acetylthiophene (6.0 mmol, 0.76 g, 1.2 equiv) to the reaction mixture.

-

Fit the RBF with a reflux condenser.

-

Heat the reaction to reflux (approx. 85°C) with vigorous stirring.

-

Maintain reflux for 12–16 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Methanol 9:1 or DCM/MeOH 9:1). The starting isatin spot should disappear.

-

Step 3: Work-up & Isolation [1]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a beaker. If the volume is low, dilute with 10 mL of distilled water.

-

Crucial Step: Place the beaker in an ice bath (0–5°C).

-

Slowly acidify the solution with Glacial Acetic Acid (or 2N HCl) with stirring until pH reaches 3–4.

-

Observation: A voluminous precipitate (yellow to ochre solid) will form.

-

-

Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

Step 4: Purification

-

Filter the solid using a Buchner funnel under vacuum.

-

Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.

-

Wash with a small amount of cold ethanol (5 mL) to remove unreacted ketone.

-

Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid if high purity is required.

-

Dry the product in a vacuum oven at 60°C for 6 hours.

Critical Process Parameters (Expert Insights)

To ensure reproducibility and high yield, consider the following "Expertise & Experience" factors:

-

Isatin Quality: Commercial 7-chloroisatin can sometimes contain isomeric impurities (e.g., 5-chloroisatin). Verify purity via 1H-NMR prior to synthesis, as isomers are difficult to separate after cyclization.

-

Base Concentration: The Pfitzinger reaction requires a strongly alkaline environment to maintain the isatoic intermediate in its open form. Do not reduce KOH equivalents below 4.0.

-

Thiophene Sensitivity: Thiophene rings can be sensitive to harsh oxidation. While KOH reflux is generally safe, avoid adding strong oxidizers or exposing the hot reaction to excessive air bubbling.

-

Acidification: Do not "crash" the product out too quickly with concentrated mineral acid. Slow acidification with Acetic Acid yields a more crystalline product that traps fewer impurities.

Characterization & Data Validation

Expected Analytical Data:

-

Physical State: Yellow to Ochre crystalline solid.

-

Melting Point: >250°C (decomposition).

-

1H NMR (400 MHz, DMSO-d6):

- 13.8-14.2 (br s, 1H, -COOH).

- 8.45 (s, 1H, Quinoline H-3). Diagnostic singlet.

- 8.1-8.3 (m, Quinoline Ar-H).

- 7.8-8.0 (m, Thiophene protons).

- 7.25 (dd, Thiophene H-4).

-

Mass Spectrometry (ESI):

-

Calculated Mass (

): 289.74 Da. -

Observed

: ~290.0 m/z. -

Observed

: ~288.0 m/z.

-

Workflow Visualization

Caption: Operational workflow for the synthesis and purification of the target compound.

Safety & Compliance

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.

-

2-Acetylthiophene: Harmful if swallowed or inhaled. Use in a fume hood.

-

Waste Disposal: The filtrate contains thiophene residues and organic solvents. Dispose of as halogenated organic waste.

References

-

Pfitzinger, W. (1886).[2] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds, 40, 257–294.

-

BenchChem. (2025).[1][7] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Technical Library.

-

Ghasemi, Z., et al. (2020). "Efficient synthesis of quinoline-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 18453-07-1 (7-Chloroisatin)." PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solubility Optimization and Compound Management of 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The compound 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS: 52413-56-6) is a highly lipophilic, planar heterocyclic building block frequently utilized in hit-to-lead optimization and library synthesis[1]. Due to its rigid quinoline core, hydrophobic thiophene ring, and the strong intermolecular hydrogen-bonding potential of its carboxylic acid moiety, this compound exhibits high crystal lattice energy. Consequently, it demonstrates poor thermodynamic solubility in aqueous buffers.

To bypass aqueous insolubility during primary screening, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, improper handling of DMSO stocks leads to silent, irreversible compound precipitation. This application note details the physicochemical causality behind its solubility profile, the risks of DMSO hygroscopicity, and provides field-proven protocols for master stock preparation and kinetic solubility profiling.

Physicochemical Profiling & The Causality of Solubilization

To formulate a robust handling strategy, we must first analyze the molecular drivers of the compound's solubility.

Why DMSO?

DMSO is a highly polar, aprotic solvent with a high dielectric constant (

Quantitative Physicochemical Profile

| Property | Value | Causality / Impact on Assay Design |

| Molecular Formula | C₁₄H₈ClNO₂S | Highly aromatic; prone to |

| Molecular Weight | 289.74 g/mol | Optimal for small-molecule screening (Lipinski Rule of 5 compliant). |

| H-Bond Donors | 1 (Carboxylic -OH) | Forms strong intermolecular dimers; requires H-bond accepting solvent. |

| H-Bond Acceptors | 4 (N, O, S) | Facilitates interaction with polar aprotic solvents like DMSO. |

| LogP (Estimated) | ~4.2 | Highly lipophilic; will rapidly crash out in unbuffered water. |

The "Silent Killer": DMSO Hygroscopicity & Storage Risks

A critical failure point in compound management is the assumption that DMSO is an inert storage medium. In reality, DMSO is aggressively hydrophilic. When exposed to ambient laboratory air, neat DMSO can absorb atmospheric moisture, resulting in up to a 20% weight gain within 24 hours[3].

The Mechanistic Cascade of Compound Loss:

-

Moisture Absorption: Water infiltrates the DMSO stock.

-

Freezing Point Depression: DMSO containing 20% water will not freeze until temperatures drop below -30°C[3].

-

Hydrate Formation: The introduction of water suppresses DMSO's solubilizing capacity, forcing the hydrophobic quinoline derivative to form insoluble hydrates[3].

-

Freeze-Thaw Damage: When this hydrated stock is subjected to temperature fluctuations, ice crystals form, physically crushing the solubilized compound and triggering irreversible precipitation[4].

Logical pathway of DMSO moisture absorption leading to compound precipitation.

Expert Insight: Substantial research confirms that if 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is suspended in strictly moisture-free DMSO, it can survive multiple freeze-thaw cycles without degradation[3]. Therefore, environmental control is paramount.

Experimental Protocols

Protocol 1: Preparation and Storage of 10 mM Master Stock

To ensure a self-validating and stable compound library, the master stock must be prepared under anhydrous conditions.

Materials Required:

-

8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid powder (desiccated).

-

Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

-

Argon or dry Nitrogen gas.

-

Amber glass vials with PTFE-lined septa.

Step-by-Step Methodology:

-

Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

-

Gravimetric Measurement: Weigh exactly 2.90 mg of the compound using an analytical microbalance.

-

Solubilization: Add 1.00 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes.

-

Inert Aliquoting: Purge the headspace of the master vial with Argon. Dispense the solution into 20 µL single-use aliquots in matrix tubes.

-

Storage: Seal the tubes and store immediately at -80°C in a desiccated environment[4]. Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles during downstream assays.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

In high-throughput screening (HTS), compounds are spiked from DMSO into aqueous buffers. Kinetic solubility measures the point at which the compound crashes out of this metastable aqueous state[5],[6].

Step-by-step workflow for kinetic solubility profiling using nephelometry.

Step-by-Step Methodology:

-

Prepare DMSO Dilution Series: From the 10 mM stock, create a 10-point, 2-fold serial dilution in neat DMSO (Concentrations: 10 mM down to 19.5 µM).

-

Aqueous Spiking: In a 96-well UV-transparent flat-bottom plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Rapidly dispense 2 µL of each DMSO stock into the corresponding PBS wells. Causality: This ensures a constant 1% final DMSO concentration across all wells, isolating the variable to compound concentration alone.

-

Incubation: Seal the plate and incubate on a microplate shaker at 300 RPM for 2 hours at 25°C.

-

Nephelometric Readout: Measure light scattering at 620 nm using a microplate reader.

-

Data Analysis: Plot the scattering intensity against the final compound concentration. The kinetic solubility limit is defined as the concentration where light scattering abruptly increases above the baseline (buffer + 1% DMSO control).

Data Presentation & Assay Matrices

To ensure reproducibility in biological assays, the final DMSO concentration must remain strictly constant (typically 1% or 0.1% v/v) to prevent solvent-induced cytotoxicity.

Table 1: 10-Point Serial Dilution Matrix for Dose-Response Assays (1% Final DMSO)

| Well | DMSO Stock Conc. (100x) | Volume of Stock Spiked | Volume of Assay Buffer | Final Assay Conc. (1x) | Final DMSO % |

| 1 | 10.00 mM | 2.0 µL | 198 µL | 100.00 µM | 1.0% |

| 2 | 5.00 mM | 2.0 µL | 198 µL | 50.00 µM | 1.0% |

| 3 | 2.50 mM | 2.0 µL | 198 µL | 25.00 µM | 1.0% |

| 4 | 1.25 mM | 2.0 µL | 198 µL | 12.50 µM | 1.0% |

| 5 | 625.0 µM | 2.0 µL | 198 µL | 6.25 µM | 1.0% |

| 6 | 312.5 µM | 2.0 µL | 198 µL | 3.12 µM | 1.0% |

| 7 | 156.2 µM | 2.0 µL | 198 µL | 1.56 µM | 1.0% |

| 8 | 78.1 µM | 2.0 µL | 198 µL | 0.78 µM | 1.0% |

| 9 | 39.0 µM | 2.0 µL | 198 µL | 0.39 µM | 1.0% |

| 10 | 19.5 µM | 2.0 µL | 198 µL | 0.19 µM | 1.0% |

Table 2: Kinetic vs. Thermodynamic Solubility Comparison

| Method | Solvent System | Equilibrium State | Primary Use Case | Expected Outcome for this Compound |

| Kinetic [2] | DMSO spiked into Buffer | Meta-stable (Non-equilibrium) | Early HTS & Lead Discovery | Higher apparent solubility (~10-50 µM) before precipitation. |

| Thermodynamic | Solid added directly to Buffer | True Equilibrium | Formulation & in vivo dosing | Very low solubility (<5 µM) due to high crystal lattice energy. |

References

-

Chemspace (2026). IUPAC Name - Chemspace: 8-Chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 52413-56-6). Retrieved from: [Link]

-

Roylan Developments (2026). StoragePod® | Modular Compound Management: DMSO suppression and compound precipitation. Retrieved from:[Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, Second Edition. Elsevier. Retrieved from: [Link]

-

Cheng, X., et al. (2003). Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (PMC). Retrieved from:[Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from: [Link]

-

NCBI / NIH (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (PMC). Retrieved from: [Link]

Sources

- 1. Search results [chem-space.com]

- 2. asianpubs.org [asianpubs.org]

- 3. spod-technology.com [spod-technology.com]

- 4. Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Like Properties - Edition 2 - By Li Di and Edward H Kerns Elsevier Inspection Copies [inspectioncopy.elsevier.com]

- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

purification methods for quinoline-4-carboxylic acid derivatives

An Application Guide to the Purification of Quinoline-4-Carboxylic Acid Derivatives

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of quinoline-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles governing each purification strategy. We cover fundamental techniques such as acid-base extraction and recrystallization, as well as more advanced methods like column chromatography, with a focus on troubleshooting common issues specific to this class of nitrogen-containing heterocyclic compounds. The protocols are designed to be self-validating, ensuring researchers can achieve high purity standards essential for accurate biological evaluation and downstream applications.

Introduction: The Importance of Purity

Strategic Approach to Purification

The selection of a purification method is dictated by the physical state of the crude product and the nature of the impurities. A logical decision-making process ensures efficiency and maximizes recovery.

Diagram: Purification Strategy Selection

Caption: A decision tree for selecting the appropriate purification method.

Method 1: Acid-Base Extraction

Scientific Principle

This technique is the first line of defense and leverages the acidic nature of the carboxylic acid group. Quinoline-4-carboxylic acids, while often sparingly soluble in neutral organic solvents and water, react with a weak base (e.g., sodium bicarbonate) to form a highly water-soluble carboxylate salt.[6][7] This allows for the selective transfer of the desired compound from an organic solvent into an aqueous layer, leaving behind non-acidic impurities.[8][9][10] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[8][10] Using a weak base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide to avoid potential hydrolysis of ester functionalities on the derivative or reaction with less acidic phenols.[6][7][9]

Detailed Protocol

-

Dissolution: Dissolve the crude product (approx. 1 g) in a suitable organic solvent (e.g., 20-40 mL of ethyl acetate or dichloromethane) in a separatory funnel.

-

First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

-

Back-Wash (Optional): To remove any neutral compounds that may have been physically carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 15 mL of ethyl acetate). Discard this organic wash.

-

Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 5M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH 1-2, check with litmus paper). The quinoline-4-carboxylic acid derivative should precipitate as a solid.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid drying.

-

Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Recrystallization

Scientific Principle

Recrystallization purifies solid compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[11] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization). Slow cooling is paramount as it allows for the formation of a pure, well-ordered crystal lattice, excluding impurity molecules.

Detailed Protocol

-

Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). An ideal system often involves a polar solvent in which the compound is soluble and a non-polar "anti-solvent" in which it is not. Common systems include ethanol/water or ethyl acetate/hexanes.[1][12]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[11]

-

Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount (1-2% w/w) of activated charcoal, keep the solution hot for a few minutes, and then remove the charcoal via hot filtration through a fluted filter paper.[13]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can cause the product to "crash out," trapping impurities. Once crystals begin to form, the process can be accelerated by placing the flask in an ice-water bath to maximize yield.[13]

-

Troubleshooting Nucleation: If crystals do not form, try scratching the inside of the flask at the meniscus with a glass rod or adding a "seed crystal" from a previous pure batch.[11]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly under vacuum.

Data Presentation: Solvent Selection for Recrystallization

| Solvent System | Polarity | Boiling Point (°C) | Notes and Typical Use |

| Ethanol/Water | Polar Protic | 78-100 | Excellent for many polar derivatives. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[1] |

| Ethyl Acetate/Hexanes | Polar Aprotic / Non-polar | 69-77 | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[12] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Used for compounds with poor solubility in common solvents. Often requires high-vacuum drying.[14] |

| Acetic Acid | Polar Protic | 118 | Can be effective but is difficult to remove completely. |

| Isopropanol | Polar Protic | 82 | A common alternative to ethanol. |

Method 3: Column Chromatography

Scientific Principle